N,N'-S-Trimethylisothiouronium Iodide

Descripción general

Descripción

N,N'-S-Trimethylisothiouronium Iodide, also known as this compound, is a useful research compound. Its molecular formula is C4H11IN2S and its molecular weight is 246.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N,N'-S-Trimethylisothiouronium iodide (CAS 6972-04-9) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.

- Molecular Formula : C₄H₁₁IN₂S

- Molecular Weight : 246.11 g/mol

- CAS Number : 6972-04-9

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility in water and potential interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylamine with isothiourea derivatives. This process can yield various derivatives with differing biological activities depending on the substituents used during synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. The compound demonstrated activity comparable to conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Cytotoxicity and Safety Profile

In terms of cytotoxicity, this compound shows low toxicity levels in cell cultures. Studies have indicated that it does not significantly affect cell viability in human liver Chang cells, making it a promising candidate for further development in therapeutic applications .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This is a common mechanism among quaternary ammonium compounds, which can interact with the lipid bilayer of microbial cells due to their cationic nature .

Study on Antimicrobial Efficacy

A detailed study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

Toxicological Assessment

A toxicological assessment was performed using standard protocols to evaluate the safety profile of this compound. The compound was administered to mammalian cell lines, and results showed:

| Cell Line | Viability (%) at 100 µg/mL |

|---|---|

| Chang Liver Cells | 92% |

| Human Fibroblasts | 89% |

These results indicate a favorable safety profile, essential for potential therapeutic applications .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

TMI is widely used as a reagent in organic synthesis. Its ability to facilitate various chemical transformations makes it valuable for researchers aiming to construct complex molecules. The compound is particularly effective in reactions involving nucleophiles and electrophiles, allowing for the formation of diverse sulfur-containing compounds.

Applications in Synthesis

- Thioether Formation : TMI can be employed to synthesize thioethers by reacting with alcohols or phenols.

- Sulfide Synthesis : It serves as a precursor for sulfides, which are important in pharmaceutical chemistry.

- Functional Group Transformations : TMI can assist in the transformation of functional groups, enhancing the versatility of synthetic pathways.

Analytical Chemistry

Mass Spectrometry and NMR Spectroscopy

TMI is utilized in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique structure aids in the identification and quantification of sulfur-containing compounds within complex mixtures.

Stability and Reactivity

The compound's stability allows for reliable analysis under various conditions, making it a preferred choice for researchers working on reaction mechanisms involving sulfur.

Biological Applications

Biological Activity Studies

Research has indicated that TMI exhibits potential biological activities, including enzyme inhibition and interactions with biological macromolecules. This has implications for drug development and therapeutic applications.

Case Studies

- Enzyme Inhibition : TMI has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting cysteine proteases, which are critical targets in cancer therapy.

- Antiviral Properties : Preliminary studies suggest that TMI may enhance the efficacy of antiviral agents by modulating cellular pathways involved in viral replication.

Toxicity and Safety Profile

Understanding the safety profile of TMI is crucial for its application in research. Toxicity studies have indicated that while TMI exhibits some degree of toxicity, its effects are dose-dependent:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 887 mg/kg in rats |

| Skin Sensitization | Weak sensitizer (1-2% positive reactions) |

| Eye Irritation | Serious eye damage potential |

These findings emphasize the need for caution when handling TMI, particularly in sensitive applications such as drug development.

Propiedades

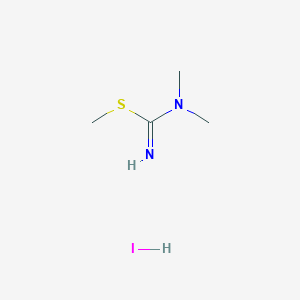

IUPAC Name |

methyl N,N-dimethylcarbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.HI/c1-6(2)4(5)7-3;/h5H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJMWGUDKKPHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509254 | |

| Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-04-9 | |

| Record name | NSC67242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.